2,2,2-trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide
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Overview
Description
2,2,2-Trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide is a complex organic compound that features a unique combination of chlorinated and fluorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dichlorobenzyl chloride with 2-oxo-5-(trifluoromethyl)pyridine-3-carboxylic acid under basic conditions to form the intermediate. This intermediate is then reacted with trichloroacetyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2,2-Trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Another chlorinated compound with similar reactivity.
2,2,2-Trifluoroethyl chloroformate: A fluorinated analog with different chemical properties.
N-(2,6-Dichlorophenyl)-2-oxo-5-(trifluoromethyl)pyridine-3-carboxamide: A structurally related compound with potential biological activity.
Uniqueness
What sets 2,2,2-trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide apart is its unique combination of chlorinated and fluorinated aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,2,2-trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl5F3N2O2/c16-9-2-1-3-10(17)8(9)6-25-5-7(15(21,22)23)4-11(12(25)26)24-13(27)14(18,19)20/h1-5H,6H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJKIXJPTFMJLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)NC(=O)C(Cl)(Cl)Cl)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl5F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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